3,4,5-Trihydroxy-9H-xanthen-9-one

urease inhibition enzyme inhibitor xanthone SAR

3,4,5-Trihydroxy-9H-xanthen-9-one (3,4,5-trihydroxyxanthone) is a polyhydroxylated xanthone characterized by a unique vicinal diol motif at positions 3 and 4, plus a hydroxyl at position 5 on the xanthone scaffold. This substitution pattern distinguishes it from other naturally occurring trihydroxyxanthones such as 1,3,7-trihydroxyxanthone and 1,3,5-trihydroxyxanthone, imparting distinct metal-chelating properties and biological activity profiles.

Molecular Formula C13H8O5
Molecular Weight 244.20 g/mol
Cat. No. B13102053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Trihydroxy-9H-xanthen-9-one
Molecular FormulaC13H8O5
Molecular Weight244.20 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)OC3=C(C2=O)C=CC(=C3O)O
InChIInChI=1S/C13H8O5/c14-8-5-4-7-10(16)6-2-1-3-9(15)12(6)18-13(7)11(8)17/h1-5,14-15,17H
InChIKeyGYXLJFKBGTVCHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5-Trihydroxy-9H-xanthen-9-one: A Structurally Distinct Trihydroxyxanthone for Targeted Scientific Procurement


3,4,5-Trihydroxy-9H-xanthen-9-one (3,4,5-trihydroxyxanthone) is a polyhydroxylated xanthone characterized by a unique vicinal diol motif at positions 3 and 4, plus a hydroxyl at position 5 on the xanthone scaffold [1]. This substitution pattern distinguishes it from other naturally occurring trihydroxyxanthones such as 1,3,7-trihydroxyxanthone and 1,3,5-trihydroxyxanthone, imparting distinct metal-chelating properties and biological activity profiles. It has been isolated from Hypericum oblongifolium and H. lagarocladum and is referenced in patent literature for enzyme inhibition applications [2][3].

ScaffoldTrihydroxyxanthone with vicinal diol at C-3/C-4
RegioisomerStructurally distinct from 1,3,7- and 1,3,5-trihydroxy isomers
SourceIsolated from Hypericum oblongifolium and H. lagarocladum; characterized by NMR, MS

Why Generic Xanthone Substitution Fails: Evidence-Based Differentiation of 3,4,5-Trihydroxy-9H-xanthen-9-one


Trihydroxyxanthones are not functionally interchangeable. The position of hydroxyl groups on the xanthone core dictates metal-chelation geometry, enzyme binding mode, and biological potency [1]. The 3,4,5-trihydroxy configuration provides a catechol-like vicinal diol that enables bidentate metal coordination, a feature absent in 1,3,7- or 1,3,5-isomers. This structural difference translates into measurable disparities in enzyme inhibition potency, inhibition mechanism, and anti-inflammatory activity, as demonstrated in head-to-head assays described below [2][3].

1,3,7- or 1,3,5-trihydroxy xanthones lack the vicinal diol motif, which may alter metal-chelation geometry and enzyme binding mode.
Regioisomeric substitution patterns can lead to differences in reported enzyme inhibition potency and mechanism; functional profiles may not transfer directly.

3,4,5-Trihydroxy-9H-xanthen-9-one: Quantitative Head-to-Head Evidence vs. Closest Xanthone Analogs


Urease Inhibition Potency: 3,4,5-Trihydroxyxanthone Outperforms 1,3,7-Trihydroxyxanthone by 3.6-Fold

In a direct head-to-head urease inhibition assay using jack bean urease at pH 6.8 and 30°C, 3,4,5-trihydroxyxanthone (compound 1) exhibited an IC50 of 37.95 ± 1.93 µM, which is 3.6-fold more potent than 1,3,7-trihydroxyxanthone (compound 3, IC50 138.43 ± 1.23 µM) [1]. While less potent than the positive control thiourea (IC50 21.01 ± 0.51 µM), 3,4,5-trihydroxyxanthone's Ki value of 31 ± 0.010 mM indicates competitive active-site binding, providing a distinct mechanistic advantage for structure-based inhibitor design [1].

Urease Inhibition Potency
Head-to-head
IC50 37.95 vs 138.43 µM (1,3,7-isomer); 3.6-fold difference
Supports urease inhibition screening context
Jack bean urease, pH 6.8, 30 °C
urease inhibition enzyme inhibitor xanthone SAR

Urease Inhibition Mechanism: Competitive Binding by 3,4,5-Trihydroxyxanthone vs. Mixed-Type Inhibition by a Non-Xanthone Comparator

Lineweaver-Burk kinetic analysis revealed that 3,4,5-trihydroxyxanthone inhibits jack bean urease through a competitive mechanism, increasing Km without affecting Vmax [1]. In contrast, tetracosyl 3-(3,4-dihydroxyphenyl) acrylate (compound 2), a co-isolated non-xanthone, exhibited mixed-type inhibition with a Ki of 18 ± 0.014 mM [1]. This mechanistic distinction is significant: competitive inhibition implies direct binding at the urease active site, likely mediated by the 3,4-vicinal diol coordinating the dinuclear nickel center, a structural feature absent in 1,3,7-trihydroxyxanthone which shows substantially weaker inhibition overall [1].

Inhibition Mechanism
Head-to-head
Competitive (Ki 31 mM) vs. mixed-type inhibition
Supports active-site binding studies
Lineweaver-Burk analysis; urease
enzyme kinetics competitive inhibition metalloenzyme xanthone

Anti-Inflammatory Respiratory Burst Inhibition: 3,4,5-Trihydroxyxanthone Demonstrates Superior Activity Over 1,3,7-Isomer in Human Neutrophils

In a respiratory burst inhibition assay using isolated human neutrophils, 3,4,5-trihydroxyxanthone (compound 5) showed an IC50 of 907.20 ± 50.80 µM, outperforming 1,3,7-trihydroxyxanthone (compound 7, IC50 975.20 ± 81.10 µM) by a measurable margin [1]. Although both compounds were less potent than the clinical standards indomethacin (IC50 757.99 ± 5.90 µM) and aspirin (IC50 279.44 ± 4.40 µM), the consistent superiority of the 3,4,5-isomer over the 1,3,7-isomer across two independent biological assays (urease and anti-inflammatory) reinforces the functional significance of the 3,4-vicinal diol substitution pattern [1][2].

Respiratory Burst Inhibition
Head-to-head
IC50 907 vs 975 µM (1,3,7-isomer); reported 7.5% difference
Supports neutrophil anti-inflammatory screening
Isolated human neutrophils
anti-inflammatory respiratory burst neutrophil xanthone SAR

Structural Differentiation: Vicinal 3,4-Diol Motif Confers Unique Metal-Chelating Capability Absent in Regioisomeric Trihydroxyxanthones

The 3,4,5-trihydroxy substitution pattern is unique among naturally occurring trihydroxyxanthones in possessing a vicinal (ortho) diol at C-3 and C-4, forming a catechol-like motif capable of bidentate metal coordination [1]. This structural feature is absent in 1,3,7-trihydroxyxanthone (meta/para relationships only), 1,3,5-trihydroxyxanthone, and 2,4,7-trihydroxyxanthone, each of which lacks adjacent hydroxyl groups [2]. The functional consequence is directly evidenced by the competitive inhibition kinetics of 3,4,5-trihydroxyxanthone against the dinuclear nickel center of urease, whereas the non-vicinal 1,3,7-isomer shows markedly weaker inhibition (IC50 138.43 vs. 37.95 µM) [3].

Vicinal Diol Motif
Class-level
Catechol-like 3,4-diol vs. isolated OH in other regioisomers
Enables bidentate metal chelation studies
Structural comparison; functional outcome in urease inhibition
metal chelation structure-activity relationship xanthone catechol mimetic

Optimal Application Scenarios for 3,4,5-Trihydroxy-9H-xanthen-9-one Based on Quantitative Differentiation Evidence


Urease-Targeted Drug Discovery: Competitive Active-Site Inhibitor Lead

3,4,5-Trihydroxy-9H-xanthen-9-one is the preferred trihydroxyxanthone starting point for urease inhibitor development programs aimed at Helicobacter pylori-associated ulcer disease or agricultural urease control. Its competitive inhibition mechanism (Ki = 31 mM) and 3.6-fold potency advantage over 1,3,7-trihydroxyxanthone make it suitable for active-site mapping, co-crystallization studies, and fragment-based lead optimization targeting the dinuclear nickel center [1].

Xanthone Structure-Activity Relationship (SAR) Probe: Vicinal Diol Pharmacophore Exploration

The 3,4-vicinal diol motif of this compound serves as a critical SAR probe for distinguishing the contribution of catechol-like metal chelation from isolated hydroxyl effects in xanthone biological activity. It enables systematic comparison with non-vicinal regioisomers (1,3,7-; 1,3,5-) to deconvolute the role of hydroxyl adjacency in enzyme inhibition, antioxidant activity, and membrane permeability [2][3].

Anti-Inflammatory Screening Cascade: Neutrophil Respiratory Burst Modulation

For laboratories screening natural-product-derived anti-inflammatory agents in human neutrophil models, 3,4,5-trihydroxy-9H-xanthen-9-one provides a validated positive control or reference compound with a defined IC50 of 907.20 µM in respiratory burst inhibition. Its demonstrated superiority over the 1,3,7-isomer in the same assay system supports its selection as the representative trihydroxyxanthone for broader anti-inflammatory phenotypic screening [2].

Phytochemical Analytical Standard for Hypericum Species Authentication

3,4,5-Trihydroxy-9H-xanthen-9-one has been isolated and fully characterized (NMR, MS, IR, UV) from Hypericum oblongifolium and H. lagarocladum, with reported melting point (280–283°C), UV λmax (240, 308, 346 nm), and distinctive 13C NMR shifts [1][3]. These well-defined physicochemical parameters make it suitable as a reference standard for HPLC-based phytochemical fingerprinting and quality control of Hypericum-derived botanical materials.

Application
Selection Property
Validation Focus
Urease inhibition studies
Competitive active-site binding profile
Active-site mapping and inhibition mechanism
Xanthone SAR probe
Vicinal diol substitution pattern
Metal-chelation pharmacophore comparison
Neutrophil respiratory burst assays
Cell-based inhibition potency profile
Comparative isomer activity in human neutrophils
Phytochemical analytical standard
Characterized physicochemical parameters
HPLC fingerprinting and botanical authentication
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